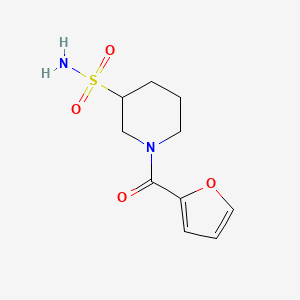
1-(Furan-2-carbonyl)piperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-carbonyl)piperidine-3-sulfonamide, also known as FCPS, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FCPS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)piperidine-3-sulfonamide is based on its ability to bind to specific targets such as enzymes or proteins, thereby modulating their activity. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide binds to the active site of enzymes such as carbonic anhydrase or acetylcholinesterase, inhibiting their activity. It also binds to specific domains of proteins such as the N-terminal domain of Hsp90, inhibiting the interaction between Hsp90 and Cdc37. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide has been shown to modulate the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, by inhibiting the activity of specific kinases or phosphatases.
Biochemical and Physiological Effects:
1-(Furan-2-carbonyl)piperidine-3-sulfonamide has been shown to exhibit various biochemical and physiological effects, depending on its target and concentration. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide has been shown to inhibit the growth of various bacteria and fungi, by inhibiting specific enzymes involved in their metabolism. It has also been shown to exhibit antitumor activity, by inducing apoptosis or inhibiting cell proliferation. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide has been shown to modulate the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, by inhibiting the activity of specific kinases or phosphatases. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide has also been shown to exhibit neuroprotective effects, by inhibiting the activity of acetylcholinesterase.
Advantages and Limitations for Lab Experiments
1-(Furan-2-carbonyl)piperidine-3-sulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide can be easily synthesized using various methods, and its synthesis can be scaled up to produce large quantities. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide can be used as a tool in various biochemical and pharmacological assays, due to its ability to modulate the activity of specific targets. However, 1-(Furan-2-carbonyl)piperidine-3-sulfonamide also has some limitations, including its potential toxicity and limited bioavailability. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide may exhibit off-target effects, and its activity may be affected by various factors such as pH, temperature, and concentration.
Future Directions
1-(Furan-2-carbonyl)piperidine-3-sulfonamide has several potential future directions for research, including its application in drug discovery and development, its use as a tool in the study of enzyme inhibition and protein-protein interactions, and its potential as a therapeutic agent for various diseases. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide can be used as a scaffold for the design and synthesis of novel compounds with improved activity and selectivity. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide can also be used in combination with other drugs or therapeutic agents, to enhance their activity or reduce their toxicity. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide can be further studied for its potential applications in neurodegenerative diseases, cancer, and infectious diseases.
Synthesis Methods
1-(Furan-2-carbonyl)piperidine-3-sulfonamide can be synthesized using various methods, including the reaction of furan-2-carboxylic acid with piperidine-3-sulfonamide, followed by the addition of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another method involves the reaction of furan-2-carbonyl chloride with piperidine-3-sulfonamide in the presence of a base such as triethylamine. The yield and purity of 1-(Furan-2-carbonyl)piperidine-3-sulfonamide can be improved by using appropriate purification techniques such as column chromatography or recrystallization.
Scientific Research Applications
1-(Furan-2-carbonyl)piperidine-3-sulfonamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been used as a tool in the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways. 1-(Furan-2-carbonyl)piperidine-3-sulfonamide has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, acetylcholinesterase, and β-lactamase. It has also been shown to inhibit the interaction between various proteins such as Hsp90 and Cdc37, and to modulate the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway.
properties
IUPAC Name |
1-(furan-2-carbonyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c11-17(14,15)8-3-1-5-12(7-8)10(13)9-4-2-6-16-9/h2,4,6,8H,1,3,5,7H2,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJALNXHAOOCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-carbonyl)piperidine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

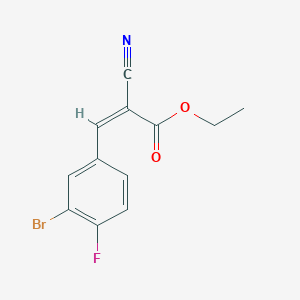


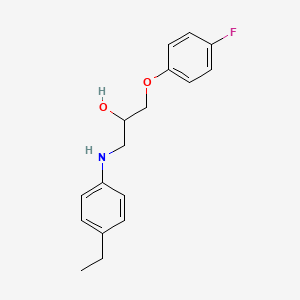
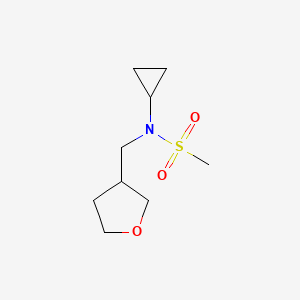
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
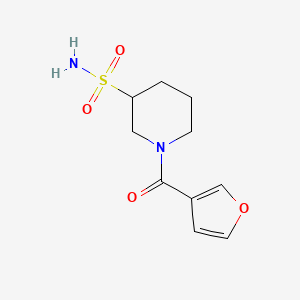
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
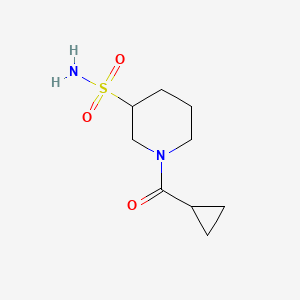
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
